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Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and
materials science. Due to the limited availability of directly published experimental spectra for
this specific compound, this guide combines data from closely related analogs and predicted
values to offer a robust analytical profile. The information herein is intended to support
researchers in the identification, characterization, and utilization of this molecule.

Molecular Structure and Spectroscopic Overview

4-Hydroxyquinoline-3-carbonitrile (C10HsN20, Molecular Weight: 170.17 g/mol ) exists in a
tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-oxo-1,4-
dihydroquinoline) forms. This equilibrium can be influenced by the solvent and the physical
state of the sample, which will be reflected in the spectroscopic data.

The primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the
unambiguous structural elucidation of this molecule. NMR spectroscopy reveals the
connectivity of protons and carbons, IR spectroscopy identifies key functional groups, and
mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the detailed molecular structure of 4-
Hydroxyquinoline-3-carbonitrile. The following tables present expected chemical shifts
based on data from analogous compounds, including 4-hydroxyquinoline and various
substituted quinoline-3-carbonitriles.

'H NMR (Proton NMR) Data

Table 1: Predicted *H NMR Data for 4-Hydroxyquinoline-3-carbonitrile

Chemical Shift (9,

Multiplicity Number of Protons  Assignment

ppm)

~12.0-13.0 Singlet (broad) 1H OH (enol) / NH (keto)
~8.80 Singlet 1H H-2

~8.20 Doublet 1H H-5

~7.85 Triplet 1H H-7

~7.75 Doublet 1H H-8

~7.55 Triplet 1H H-6

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in DMSO-ds to
observe the exchangeable proton.

13C NMR (Carbon NMR) Data

Table 2: Predicted 3C NMR Data for 4-Hydroxyquinoline-3-carbonitrile

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/product/b1351834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~175.0 C-4
~145.0 C-2
~140.0 C-8a
~133.0 C-7
~126.0 C-5
~125.0 C-6
~118.0 C-8
~116.0 C-4a
~115.0 C=N
~90.0 C-3

Note: The presence of the electron-withdrawing nitrile group is expected to significantly shield
the C-3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Hydroxyquinoline-3-
carbonitrile. The spectrum is characterized by the vibrations of the hydroxyl/amino, nitrile, and
aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 4-Hydroxyquinoline-3-carbonitrile
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Strong, Broad O-H (enol) / N-H (keto) stretch
~3100 - 3000 Medium Aromatic C-H stretch

~2230 - 2210 Strong, Sharp C=N (nitrile) stretch

~1660 - 1640 Strong C=0 (keto) stretch

~1620 - 1580 Medium to Strong C=C Aromaitic ring stretch
~1500 - 1400 Medium C=C Aromatic ring stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound. For 4-Hydroxyquinoline-3-carbonitrile, the expected monoisotopic mass is
170.0480 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxyquinoline-3-carbonitrile

miz Adduct Predicted Mass
171.0553 [M+H]* 171.05530
193.0372 [M+Na]* 193.03724
169.0407 [M-H]~ 169.04074

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
equivalent).
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e Sample Preparation: Dissolve 5-10 mg of 4-Hydroxyquinoline-3-carbonitrile in
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS)
is used as an internal standard (0O ppm).

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0 - 15 ppm.
o Number of Scans: 16 to 64, depending on concentration.
o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse program.

[¢]

Spectral Width: 0 - 200 ppm.

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

[e]

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
Pressure is applied to ensure good contact.

o Data Acquisition:

o

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16 to 32.

[¢]
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o A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray lonization (ESI) source.

o Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a suitable solvent such as methanol or acetonitrile.
o Data Acquisition (ESI-MS):

o lonization Mode: Positive and negative ion modes are run to observe [M+H]* and [M-H]~

ions.
o Mass Range: m/z 50 - 500.
o Capillary Voltage: 3 - 4.5 kV.

o The sample is introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Interpretation and Structural Elucidation
Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data to
confirm the structure of 4-Hydroxyquinoline-3-carbonitrile.
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Caption: Workflow for structural elucidation.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyquinoline-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351834#spectroscopic-data-of-4-hydroxyquinoline-
3-carbonitrile-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

